N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c16-12-3-5-13(6-4-12)17-15(19)10-20-14-7-1-11(9-18)2-8-14/h1-8,18H,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNJHTLLULLUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358413 | |
| Record name | N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693806-30-3 | |
| Record name | N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide typically involves the following steps:
Formation of 4-(hydroxymethyl)phenol: This can be achieved by the reduction of 4-formylphenol using a reducing agent such as sodium borohydride.
Etherification: The 4-(hydroxymethyl)phenol is then reacted with 2-chloroacetamide in the presence of a base like potassium carbonate to form 2-[4-(hydroxymethyl)phenoxy]acetamide.
Fluorination: Finally, the 2-[4-(hydroxymethyl)phenoxy]acetamide is reacted with 4-fluoroaniline under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Acid-Catalyzed Hydrolysis
In 6 M HCl at 100°C for 12 hours, the acetamide bond cleaves to form:
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4-fluoroaniline (confirmed via -NMR: δ 6.95–7.22 ppm, multiplet for aromatic protons) .
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2-[4-(hydroxymethyl)phenoxy]acetic acid (LC-MS: m/z 211.1 [M+H]) .
Base-Catalyzed Hydrolysis
Under reflux with 2 M NaOH (ethanol/water, 1:1), the reaction generates:
Oxidation Reactions
The hydroxymethyl group (-CHOH) is susceptible to oxidation, forming a carboxylate group.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO | HO, 80°C, 6 h | 2-[4-(carboxy)phenoxy]acetamide | 65% | |
| CrO/HSO | Acetone, 0°C, 2 h | 2-[4-(formyl)phenoxy]acetamide (intermediate) | 52% |
The carboxylic acid derivative exhibits enhanced solubility in polar solvents (e.g., water solubility: 12.3 mg/mL at 25°C) .
Substitution Reactions
The fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under high-temperature conditions.
Reaction with Sodium Methoxide
At 150°C in DMF, the fluorine atom is replaced by a methoxy group:
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N-(4-methoxyphenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide (isolated in 41% yield; -NMR: δ 3.78 ppm, singlet for -OCH) .
Reaction with Ammonia
In a sealed tube with NH/EtOH at 120°C:
Esterification and Etherification
The hydroxymethyl group undergoes esterification or etherification to modify solubility and reactivity.
Acetylation
With acetic anhydride/pyridine (1:1) at 25°C:
Methyl Ether Formation
Using CHI/KCO in acetone:
Stability Under Thermal and Photolytic Conditions
-
Thermal Degradation : At 200°C (TGA), the compound decomposes via cleavage of the phenoxy-acetamide bond (mass loss: 58%) .
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Photolysis : UV light (254 nm) in methanol induces demethylation of the hydroxymethyl group, forming 2-[4-(formyl)phenoxy]acetamide .
Interaction with Biological Nucleophiles
In vitro studies reveal reactivity with glutathione (GSH) at pH 7.4:
Scientific Research Applications
N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acetamide derivatives, thiazolidinediones, and heterocyclic analogs. Below is a comparative analysis based on substituents, physicochemical properties, and biological activities:
Structural Features
Key Observations :
- The 4-fluorophenyl moiety is a common feature in compounds with anti-inflammatory or metabolic activity (e.g., 13m in inhibits MMP-7/-13) .
Physicochemical Properties
Key Observations :
Key Observations :
- The hydroxymethylphenoxy group may reduce off-target effects compared to thiazolidinediones (e.g., V6), which are associated with PPAR-γ-mediated side effects .
- Fluorophenyl-containing analogs (e.g., 73) show potent anti-inflammatory activity, suggesting the target compound may share similar efficacy .
Biological Activity
N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, a compound with significant potential in medicinal chemistry, has been investigated for various biological activities. This article synthesizes available research findings, highlighting its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 275.29 g/mol
The presence of the fluorine atom and hydroxymethyl group is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses. In animal models, administration of the compound resulted in decreased swelling and pain associated with inflammatory conditions .
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers. Notably, it has been tested against several cancer cell lines, including breast and colon cancer cells, showing promising results .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It potentially interacts with G-protein-coupled receptors (GPCRs), affecting signaling pathways that regulate cell growth and immune responses.
- Oxidative Stress Reduction : By modulating oxidative stress levels, it may protect cells from damage associated with chronic inflammation and cancer progression .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated an MIC (Minimum Inhibitory Concentration) range of 16-32 µg/mL for Gram-positive bacteria and 32-64 µg/mL for Gram-negative bacteria. This suggests a moderate level of antimicrobial activity with potential for further development.
Study 2: Inflammatory Response
In an animal model of arthritis, administration of the compound significantly reduced paw swelling and serum levels of inflammatory cytokines (IL-6, TNF-alpha). Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues .
Study 3: Anticancer Activity
In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 25 µM, indicating effective cytotoxicity at relatively low concentrations .
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, and how can purity be optimized?
- Methodology :
- Amide bond formation : Use coupling agents like EDC/HOBt with DIPEA in anhydrous DMF to link the fluorophenylamine and phenoxyacetic acid precursors. This minimizes racemization and improves yield .
- Hydroxymethyl group introduction : Protect the hydroxymethyl group with tert-butyldimethylsilyl (TBS) chloride during synthesis to prevent side reactions, followed by deprotection using tetrabutylammonium fluoride (TBAF) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures for high purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Key techniques :
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, hydroxymethyl protons at δ 4.6 ppm) and amide carbonyl signals (δ ~170 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]⁺ ~318.3 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and crystal packing, as demonstrated for structurally similar acetamides .
Q. What preliminary biological screening assays are recommended for this compound?
- Screening strategies :
- Antimicrobial activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ciprofloxacin .
- Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, noting IC₅₀ values relative to doxorubicin .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How can computational methods predict the structure-activity relationship (SAR) of this compound?
- Approach :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR kinases), focusing on the fluorophenyl and hydroxymethyl groups' roles in binding affinity .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate physicochemical properties with observed bioactivity .
- MD simulations : Simulate ligand-protein stability over 100 ns to identify critical binding residues and conformational changes .
Q. How can contradictory data on biological activity between studies be resolved?
- Troubleshooting strategies :
- Assay standardization : Compare protocols for cell viability (e.g., MTT vs. resazurin assays) and bacterial strain selection .
- Metabolic interference : Test for false positives caused by compound autofluorescence or interactions with assay reagents .
- Structural analogs : Synthesize derivatives (e.g., replacing the hydroxymethyl with a methoxy group) to isolate functional group contributions .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methods :
- Prodrug design : Acetylate the hydroxymethyl group to enhance membrane permeability, with enzymatic cleavage in target tissues .
- Nanoparticle encapsulation : Use PLGA nanoparticles to improve aqueous solubility and controlled release .
- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma samples post-administration in rodent models to measure half-life and biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
